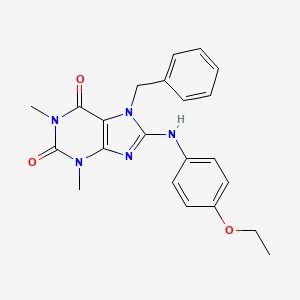![molecular formula C18H16N4OS B11618579 2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618579.png)
2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines a benzothiophene core with a triazolopyrimidine moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
2-(4-甲氧基苯基)-8,9,10,11-四氢1苯并噻吩[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的合成通常涉及多步有机反应
苯并噻吩核的制备: 这可以通过在酸性条件下使2-巯基苯甲醛与合适的炔烃环化来实现。
三唑并嘧啶环的形成: 然后将苯并噻吩中间体与肼衍生物和甲酰胺反应,形成三唑并嘧啶环。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、受控反应环境以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并噻吩环中的硫原子处。
还原: 还原反应可以针对三唑并嘧啶环,可能改变其电子性质。
取代: 亲电和亲核取代反应可以在芳香环上发生,允许进一步官能化。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 通常使用卤素(用于亲电取代)或有机金属化合物(用于亲核取代)等试剂。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可能在芳香环上引入各种官能团。
科学研究应用
2-(4-甲氧基苯基)-8,9,10,11-四氢1苯并噻吩[3,2-e][1,2,4]三唑并[1,5-c]嘧啶在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物活性化合物的潜力,特别是在酶抑制研究中。
医学: 探索其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发具有特定电子或光学特性的新材料。
作用机制
该化合物发挥作用的机制通常涉及与特定分子靶标(如酶或受体)的相互作用。例如,它可能通过结合到酶的活性位点来抑制某些酶,从而阻断其活性。具体途径可能因具体应用和靶标而异。
相似化合物的比较
类似化合物
吡唑并[3,4-d]嘧啶: 另一种具有类似生物活性的杂环化合物。
1,2,4-三唑并[1,5-a]吡啶: 以其药用特性而闻名,并用于类似的研究环境中。
独特性
2-(4-甲氧基苯基)-8,9,10,11-四氢1苯并噻吩[3,2-e][1,2,4]三唑并[1,5-c]嘧啶之所以独特,是因为它结合了苯并噻吩和三唑并嘧啶结构,这可能赋予其他类似化合物中不存在的独特生物活性以及化学性质 .
属性
分子式 |
C18H16N4OS |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H16N4OS/c1-23-12-8-6-11(7-9-12)16-20-17-15-13-4-2-3-5-14(13)24-18(15)19-10-22(17)21-16/h6-10H,2-5H2,1H3 |
InChI 键 |
PFMTUVKHNZSBQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11618500.png)
![{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11618519.png)
![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11618525.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11618534.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618537.png)

![9-[4-(dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B11618541.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618546.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618547.png)
![1-[(2S,6R)-4-methyl-2,6-di(prop-2-en-1-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B11618548.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618565.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11618567.png)
![2-amino-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-5-nitrobenzamide](/img/structure/B11618569.png)
